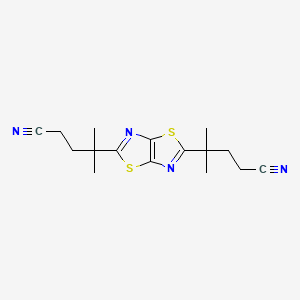
Ibazole nitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ibazole nitrile is a chemical compound with the molecular formula C16H20N4S2 It is a nitrile derivative, characterized by the presence of a cyano group (-CN) attached to an aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ibazole nitrile can be synthesized through several methods:
From Halogenoalkanes: Heating halogenoalkanes with sodium or potassium cyanide in ethanol under reflux conditions can produce nitriles.
From Amides: Dehydration of amides using phosphorus (V) oxide can yield nitriles.
From Aldehydes and Ketones: Addition of hydrogen cyanide to aldehydes or ketones forms hydroxynitriles, which can be further processed to obtain nitriles.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
Ibazole nitrile undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids using oxidizing agents.
Reduction: Reduction to primary amines using reducing agents.
Substitution: Nucleophilic substitution reactions where the cyano group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Nucleophiles like amines, alcohols, or thiols under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ibazole nitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ibazole nitrile involves its interaction with specific molecular targets. The cyano group can enhance binding affinity to certain enzymes or receptors, leading to various biological effects . The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Ibazole nitrile can be compared with other nitrile-containing compounds such as:
Phenylacetonitrile: Similar in structure but with different reactivity and applications.
Benzonitrile: Another aromatic nitrile with distinct chemical properties.
Acrylonitrile: Used in the production of polymers and fibers.
This compound is unique due to its specific structure and the presence of additional functional groups that can influence its reactivity and applications.
Conclusion
This compound is a versatile compound with significant potential in various fields. Its synthesis, chemical reactivity, and applications make it an important subject of study in both academic and industrial research.
Properties
CAS No. |
32563-71-6 |
|---|---|
Molecular Formula |
C16H20N4S2 |
Molecular Weight |
332.5 g/mol |
IUPAC Name |
4-[5-(4-cyano-2-methylbutan-2-yl)-[1,3]thiazolo[5,4-d][1,3]thiazol-2-yl]-4-methylpentanenitrile |
InChI |
InChI=1S/C16H20N4S2/c1-15(2,7-5-9-17)13-19-11-12(21-13)20-14(22-11)16(3,4)8-6-10-18/h5-8H2,1-4H3 |
InChI Key |
WNGYDTQZWXGHTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC#N)C1=NC2=C(S1)N=C(S2)C(C)(C)CCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















